N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide
Description
N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide is a synthetic organic compound that features a fluoropyridine moiety. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-12-7-5-6-8-15(12)18(3,4)17(22)21-13(2)14-9-10-20-11-16(14)19/h5-11,13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWUMLCPYZDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)C(=O)NC(C)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using an appropriate fluorinating agent . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of fluoropyridines, including N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide, often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-fluoropyridin-4-yl)ethyl]-2-methyl-2-(2-methylphenyl)propanamide include other fluoropyridines and fluorinated aromatic compounds. Examples include:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which confer distinct physical, chemical, and biological properties. These properties make it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
